molecular formula C18H19N3O3 B8232959 3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile

3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile

Cat. No.: B8232959
M. Wt: 325.4 g/mol
InChI Key: OETHKXHUIBAHDD-UHFFFAOYSA-N
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Description

3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with isopropyl and methoxy groups, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethoxypyrimidine and isopropyl-substituted reagents.

    Introduction of the Carbonyl Group: The carbonyl group is introduced via a Friedel-Crafts acylation reaction using suitable acylating agents.

    Coupling with Benzonitrile: The final step involves coupling the pyrimidine derivative with a benzonitrile moiety under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and isopropyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-5-methylbenzonitrile: shares structural similarities with other pyrimidine derivatives and benzonitrile compounds.

    5-(5-Isopropyl-2,6-dimethoxypyrimidine-4-carbonyl)-isophthalonitrile: is another compound with a similar pyrimidine core but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various scientific fields.

Properties

IUPAC Name

3-(2,6-dimethoxy-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-10(2)14-15(20-18(24-5)21-17(14)23-4)16(22)13-7-11(3)6-12(8-13)9-19/h6-8,10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETHKXHUIBAHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=C(C(=NC(=N2)OC)OC)C(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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